molecular formula C34H29N13NaO7S2 B3276460 Direct black 19 CAS No. 6428-31-5

Direct black 19

Cat. No.: B3276460
CAS No.: 6428-31-5
M. Wt: 818.8 g/mol
InChI Key: SLRXMXRIDJLFLC-UHFFFAOYSA-N
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Description

Direct Black 19, also known as C.I. This compound, is a synthetic dye widely used in the textile industry. It is classified as an azo dye, characterized by its black color and excellent dyeing properties. The molecular formula of this compound is C34H27N13Na2O7S2, and it is known for its high solubility in water, forming a greenish-black solution .

Scientific Research Applications

Direct Black 19 has a wide range of applications in scientific research:

Safety and Hazards

Direct Black 19 should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill or leak .

Future Directions

Direct Black 19 is widely used in various industries for dyeing different materials. It is used in dyeing cotton, leather, paper, viscose, and in ink-jet printing inks . It is also used in dyeing and printing of silk, wool, and cotton or viscose fiber interlaced or blended fabrics . Future directions could involve improving the dye’s properties, such as its light fastness and wash fastness, and reducing its environmental impact.

Preparation Methods

The synthesis of Direct Black 19 involves several key steps:

    Primary Diazotization Reaction:

    p-Nitroaniline is diazotized using hydrochloric acid and sodium nitrite at low temperatures (10-16°C).

    Primary Coupling Reaction: The diazonium salt formed is coupled with H-acid in a weakly acidic medium.

    Reduction and Plate Filtration: The nitro group is reduced using sodium sulfide, followed by filtration.

    Secondary Diazotization Reaction: The intermediate product undergoes a second diazotization.

    Secondary Coupling Reaction: The diazonium compound is coupled with m-phenylenediamine under weakly basic conditions.

    Final Processing: The product is then subjected to roller drying, crushing, and mixing for packaging

Chemical Reactions Analysis

Direct Black 19 undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, sodium nitrite, sodium sulfide, and m-phenylenediamine. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Direct Black 19 involves its interaction with the fiber surface, forming strong bonds that ensure long-lasting and vibrant dyeing effects. The azo groups in the dye molecule are responsible for its color properties, as they absorb visible light. The presence of sulfonate groups enhances its solubility in water, facilitating its application in aqueous dyeing processes .

Comparison with Similar Compounds

Direct Black 19 is unique among azo dyes due to its specific molecular structure and dyeing properties. Similar compounds include:

This compound stands out due to its excellent solubility, strong bonding with fibers, and vibrant color properties, making it a preferred choice in various industrial applications.

Properties

CAS No.

6428-31-5

Molecular Formula

C34H29N13NaO7S2

Molecular Weight

818.8 g/mol

IUPAC Name

disodium;4-amino-3,6-bis[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H29N13O7S2.Na/c35-18-1-11-26(24(37)15-18)44-40-20-3-7-22(8-4-20)42-46-32-28(55(49,50)51)13-17-14-29(56(52,53)54)33(34(48)30(17)31(32)39)47-43-23-9-5-21(6-10-23)41-45-27-12-2-19(36)16-25(27)38;/h1-16,48H,35-39H2,(H,49,50,51)(H,52,53,54);

InChI Key

SLRXMXRIDJLFLC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na]

physical_description

Dry Powder;  Liquid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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